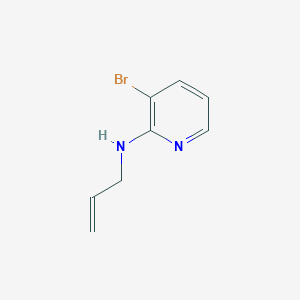

2-Pyridinamine, 3-bromo-N-2-propen-1-yl-

Description

BenchChem offers high-quality 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMGCWMRABQSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-N-(2-propen-1-yl)-2-pyridinamine: A Pivotal Scaffold for Fused Aza-Heterocycles

The following technical guide provides an in-depth analysis of 3-Bromo-N-(2-propen-1-yl)-2-pyridinamine , a critical intermediate in the synthesis of fused aza-heterocycles.

Executive Summary

3-Bromo-N-(2-propen-1-yl)-2-pyridinamine (also known as N-allyl-3-bromo-2-aminopyridine) is a functionalized pyridine derivative characterized by an electrophilic bromine handle at the C3 position and a nucleophilic allylamine moiety at the C2 position. This bifunctional nature makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) via intramolecular Heck cyclization. Its utility extends to the development of kinase inhibitors and GPCR ligands where the 7-azaindole core serves as a bioisostere for indole or purine systems.

Molecular Architecture & Physicochemical Profile

The molecule features a pyridine ring substituted with a bromine atom at the 3-position and an allylamine group at the 2-position. The proximity of the bromine and the allyl group facilitates metal-catalyzed cyclization.

Structural Analysis[1][2]

-

Core : Pyridine ring (electron-deficient aromatic system).

-

C3-Bromine : Provides a reactive site for oxidative addition by transition metals (Pd, Cu).

-

C2-Allylamine : Acts as a tethered olefin for insertion and a directing group for regioselectivity.

-

Basicity : The pyridine nitrogen (N1) is less basic than in unsubstituted pyridine due to the electron-withdrawing effect of the C3-bromine, though the C2-amino group provides some electron donation via resonance.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 3-Bromo-N-(2-propen-1-yl)-2-pyridinamine | |

| Common Name | N-Allyl-3-bromo-2-aminopyridine | |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | |

| Physical State | Solid or Viscous Oil | Typically isolated as a yellow/brown oil or low-melting solid. |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Low solubility in water. |

| pKa (Predicted) | ~4.0 – 4.5 | Pyridine N is weakly basic due to ortho-Br. |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity. |

Synthetic Routes[1][3][4][5][6]

Access to 3-bromo-N-(2-propen-1-yl)-2-pyridinamine is primarily achieved through Nucleophilic Aromatic Substitution (SNAr) of 2,3-dihalopyridines. The C2 position is significantly more electrophilic than C3 due to the inductive effect of the ring nitrogen, allowing for selective mono-amination.

Protocol: Selective SNAr of 2,3-Dibromopyridine

Reaction:

Step-by-Step Methodology:

-

Reagents : Charge a pressure tube or round-bottom flask with 2,3-dibromopyridine (1.0 equiv) and allylamine (3.0–5.0 equiv). Using excess allylamine acts as both nucleophile and proton scavenger. Alternatively, use K₂CO₃ (2.0 equiv) as a base in DMF or NMP .

-

Conditions : Heat the mixture to 80–100 °C for 12–24 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the starting dibromide.

-

Workup : Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (e.g., 9:1 to 7:3).

-

Yield : Typical yields range from 75% to 90% .

Mechanistic Insight : The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The leaving group (Br⁻) at C2 is displaced preferentially because the intermediate anion is stabilized by the ring nitrogen.

Figure 1: Selective SNAr pathway for the synthesis of the core scaffold.

Reactivity Profile & Functionalization[3]

The core value of this molecule lies in its ability to undergo Intramolecular Heck Cyclization to form the 7-azaindole framework. This transformation is a "privileged reaction" in drug discovery for generating kinase inhibitor scaffolds.

Intramolecular Heck Cyclization

Target : Synthesis of 3-methylene-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine or isomerized 3-methyl-1H-pyrrolo[2,3-b]pyridine .

Mechanism :

-

Oxidative Addition : Pd(0) inserts into the C3–Br bond.

-

Ligand Exchange/Coordination : The pendant allyl double bond coordinates to the Pd(II) center.

-

Migratory Insertion : The alkene inserts into the Pd–C bond (typically 5-exo-trig cyclization favored over 6-endo-trig).

-

-Hydride Elimination : Elimination of H from the

-

Isomerization : Under basic conditions, the exocyclic double bond often isomerizes to the thermodynamically more stable endocyclic position, yielding the aromatic 7-azaindole derivative.

Standard Conditions :

-

Catalyst : Pd(OAc)₂ (5–10 mol%) + PPh₃ or P(o-tol)₃.

-

Base : Et₃N or K₂CO₃ (2–3 equiv).

-

Solvent : CH₃CN or DMF, reflux (80–110 °C).

Figure 2: Mechanistic pathway for the Pd-catalyzed intramolecular cyclization.

Alternative Reactivity[7]

-

Buchwald-Hartwig Amination : The C3-Br can be coupled with external amines if the intramolecular reaction is suppressed (e.g., by using rigid ligands or specific conditions), though cyclization is usually faster.

-

N-Alkylation : The pyridine nitrogen (N1) can be alkylated with alkyl halides to form pyridinium salts, which can then undergo cyclization to form imidazo[1,2-a]pyridine derivatives, offering a divergent synthetic pathway.

Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold derived from this intermediate is a bioisostere of indole and purine. It is extensively used in:

-

Kinase Inhibitors : Targeting ATP-binding pockets (e.g., JAK, Trk, and Aurora kinases). The N1 and N7 nitrogens mimic the hydrogen bonding motifs of adenine.

-

GPCR Ligands : 7-Azaindoles serve as core structures for serotonin (5-HT) and dopamine receptor modulators.

Safety & Handling

-

Hazards : As with many aminopyridines and organic bromides, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling : Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation or slow hydrolysis.

References

-

Synthesis of 7-Azaindoles via Heck Reaction

- M. Mouaddib et al., "Efficient Synthesis of 3-Bromo-2-[(N-substituted)

-

L. Mehta et al., "Palladium-catalyzed synthesis of 7-azaindoles," J. Chem. Soc., Perkin Trans. 1, 2001. Link

-

General Heck Cyclization Methodology

-

Synthesis of 2,3-Functionalized Pyridines

-

T. Queguiner et al., "Metallation of pyridines and halopyridines," Chemical Reviews, 2001. Link

-

-

Properties of Aminopyridines

-

PubChem Compound Summary for 2-Amino-3-bromopyridine (Parent structure). Link

-

Sources

Comprehensive Structure Elucidation of 3-Bromo-N-allylpyridin-2-amine: A Multi-Modal Analytical Guide

Executive Summary

The structural elucidation of halogenated, N-substituted aminopyridines requires a rigorous, multi-modal analytical approach. 3-bromo-N-allylpyridin-2-amine (C8H9BrN2) is a highly versatile bifunctional building block. It is frequently utilized in advanced cross-coupling methodologies, such as Buchwald-Hartwig aminations[1], and serves as a critical precursor in the synthesis of complex pharmaceutical scaffolds like 7-azaindoles[2].

As an Application Scientist, I designed this guide to move beyond simple data reporting. Here, we dissect the causality behind the analytical techniques used to unambiguously assign the regiochemistry of the bromine atom and the exact site of alkylation, ensuring a self-validating framework for molecular characterization.

Strategic Analytical Workflow

The elucidation of 3-bromo-N-allylpyridin-2-amine presents two primary structural challenges:

-

Regiochemistry of Bromination: Differentiating the 3-bromo isomer from the 4-, 5-, or 6-bromo isomers.

-

Site of Alkylation: Proving that the allyl group resides on the exocyclic amine rather than the endocyclic pyridine nitrogen (which would form a pyridinium species).

To resolve these, we deploy a cascading analytical workflow. High-Resolution Mass Spectrometry (HRMS) acts as the initial gatekeeper to confirm the molecular formula and halogen content. Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy map the electronic environment and atomic connectivity[3].

Fig 1: Multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer is utilized to determine the exact mass.

Causality of the Isotopic Signature: Bromine naturally exists as two stable isotopes, ^79^Br and ^81^Br, in a nearly 1:1 ratio. This provides a built-in, self-validating control. When analyzing 3-bromo-N-allylpyridin-2-amine in positive ion mode (ESI+), the protonated molecular ion[M+H]^+^ must present as a distinct doublet of equal intensity.

-

Calculated Exact Mass for C

8H10^79^BrN2[M+H]^+^: 213.0027 Da -

Calculated Exact Mass for C

8H10^81^BrN2[M+H]^+^: 215.0007 Da

Observing this exact 1:1 isotopic cluster with a mass error of < 5 ppm immediately validates the empirical formula and the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of substituted 2-aminopyridines[4].

1D NMR (1H and 13C)

The ^1^H NMR spectrum immediately resolves the bromination site. In the 3-bromo isomer, the remaining pyridine protons are at positions 4, 5, and 6.

-

H-4 and H-5 are adjacent, resulting in a strong ortho coupling (

≈ 7.6 Hz). If the bromine were at C-5, H-4 and H-6 would only exhibit a weak meta coupling ( -

Heavy Atom Effect: In the ^13^C NMR, the bromine atom exerts a strong diamagnetic shielding effect on the directly attached carbon (C-3), shifting it significantly upfield to ~105.0 ppm. Conversely, C-2 is highly deshielded (~154.0 ppm) due to the electron-withdrawing nature of the adjacent endocyclic nitrogen and the exocyclic amine.

2D NMR (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is critical for confirming the site of allylation. By observing a

Fig 2: Key HMBC correlations confirming regiochemistry and exocyclic allylation.

Consolidated NMR Data Table

The following table summarizes the quantitative NMR data, integrating 1D shifts with 2D connectivity.

| Position | ^1^H Chemical Shift (ppm), Multiplicity, J (Hz) | ^13^C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 2 | - | 154.0 | - |

| 3 | - | 105.0 | - |

| 4 | 7.65, dd, J = 7.6, 1.6 | 140.0 | C-2, C-5, C-6 |

| 5 | 6.45, dd, J = 7.6, 4.8 | 113.5 | C-3, C-6 |

| 6 | 8.05, dd, J = 4.8, 1.6 | 146.5 | C-2, C-4, C-5 |

| NH | 5.20, br s | - | C-2, C-1' |

| 1' (N-CH | 4.10, tt, J = 5.8, 1.5 | 44.0 | C-2, C-2', C-3' |

| 2' (-CH=) | 5.95, ddt, J = 17.1, 10.2, 5.8 | 135.5 | C-1', C-3' |

| 3' (=CH | 5.15 (trans), dq; 5.25 (cis), dq | 115.0 | C-1', C-2' |

Infrared (IR) Spectroscopy

IR spectroscopy acts as an orthogonal validation tool. The spectrum of 3-bromo-N-allylpyridin-2-amine will exhibit a distinct, sharp absorption band at ~3400 cm^-1^, characteristic of a secondary amine (N-H stretch). Furthermore, a medium-intensity peak at ~1640 cm^-1^ confirms the presence of the terminal alkene (C=C stretch) of the allyl group.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to:

Protocol A: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade methanol. Perform a 1:100 dilution using methanol containing 0.1% formic acid. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency for basic pyridine derivatives.

-

Instrument Calibration: Introduce Leucine Enkephalin (m/z 556.2771) into the source via a secondary sprayer to act as an internal lock mass. Causality: Continuous lock mass correction compensates for time-of-flight tube thermal drift, guaranteeing sub-5 ppm mass accuracy.

-

Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Acquire data over a mass range of m/z 100–1000.

-

Validation: Extract the ion chromatogram for m/z 213.00. Confirm the presence of the m/z 215.00 peak at exactly 98-102% relative abundance to validate the bromine isotope.

Protocol B: Multi-Nuclear NMR Acquisition

-

Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a high-quality 5 mm NMR tube. -

Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ^1^H and ^13^C frequencies. Causality: Proper impedance matching maximizes RF power transfer, which is critical for detecting insensitive nuclei like ^13^C and resolving complex 2D cross-peaks.

-

Pulse Calibration: Determine the exact 90° pulse width for the specific sample to optimize the signal-to-noise ratio.

-

Acquisition Parameters:

-

^1^H NMR: 16 scans, 2-second relaxation delay, 64k data points.

-

^13^C{^1^H} NMR: 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling.

-

HMBC: Acquire with 256 increments in the indirect dimension. Optimize the long-range coupling delay for

= 8 Hz.

-

-

Validation: Phase and baseline correct all spectra. Set the internal TMS peak to exactly 0.00 ppm. Verify the residual CHCl

3solvent peak at 7.26 ppm (^1^H) and 77.16 ppm (^13^C) as a secondary calibration reference.

References

- Source: Spectroscopy Letters (tandfonline.com)

- Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?

- Source: Benchchem (benchchem.com)

- Source: RSC Publishing (rsc.org)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

Advanced Synthetic Architectures of 2-Amino-3-Bromopyridine (CAS 13534-99-1)

Part 1: Executive Technical Profile

Compound Identity: 2-Amino-3-bromopyridine (3-Bromo-2-pyridinamine)

CAS: 13534-99-1

Molecular Formula:

Strategic Significance in Drug Discovery: CAS 13534-99-1 is a "privileged scaffold" precursor. Unlike simple pyridines, the vicinal arrangement of the amino group (C2) and the bromine atom (C3) creates a dual-reactive site. It serves as the linchpin for synthesizing Imidazo[1,2-a]pyridines —a pharmacophore found in anxiolytics (e.g., Alpidem), hypnotics (e.g., Zolpidem), and emerging kinase inhibitors.

The molecule offers two distinct synthetic vectors:[1][2]

-

Vector A (Cyclization): The exocyclic amine and endocyclic nitrogen can condense with

-haloketones to form fused bicyclic systems. -

Vector B (Cross-Coupling): The C3-Bromine bond is activated for Pd-catalyzed couplings (Suzuki, Buchwald, Sonogashira), allowing the installation of aryl or heteroaryl tails.

Part 2: Strategic Synthetic Planning

The synthesis of high-value derivatives typically follows one of two logic gates: "Cyclize-then-Couple" or "Couple-then-Cyclize."

Pathway Analysis

-

Route 1: Cyclize-then-Couple (Recommended for Library Generation)

-

Route 2: Couple-then-Cyclize (Recommended for Sterically Sensitive Targets)

Visualizing the Synthetic Logic

Caption: Divergent synthetic pathways. Route 1 is preferred for medicinal chemistry libraries as it preserves the halogen handle for the final step.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine

Target: Creating the fused bicyclic core (Route 1, Step 1).

The Challenge: The electron-withdrawing effect of the C3-Bromine atom weakly deactivates the ring nitrogen, potentially slowing nucleophilic attack. Standard conditions must be boosted thermally.

Materials:

-

2-Bromoacetophenone (1.1 equiv)

-

Sodium Bicarbonate (

) (2.0 equiv) -

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromopyridine (1.73 g, 10 mmol) in ethanol (20 mL).

-

Addition: Add 2-bromoacetophenone (2.19 g, 11 mmol) and solid

(1.68 g, 20 mmol).-

Expert Note: The base neutralizes the HBr generated. Without base, the hydrobromide salt of the product precipitates, which is also a viable stopping point, but the free base is cleaner for the next step.

-

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting amine spot ( -

Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

-

Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

). Dry the combined organics over -

Purification: Recrystallize from ethanol/diethyl ether or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.[10]

-

Protocol B: Suzuki-Miyaura Coupling at C8

Target: Functionalizing the bromine handle (Route 1, Step 2).

The Challenge: The imidazo-pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. High-activity ligands are required.

Materials:

-

8-Bromo-2-phenylimidazo[1,2-a]pyridine (from Protocol A)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or sealed tube, combine the bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv) in Dioxane/Water. Sparge with Argon for 10 minutes.-

Critical Step: Oxygen is the enemy of this reaction. Thorough degassing is non-negotiable.

-

-

Catalyst Addition: Add

(0.05 equiv) quickly and seal the vessel. -

Reaction: Heat to

for 12 hours (oil bath) or -

Filtration: Filter the hot mixture through a Celite pad to remove Pd black. Wash with EtOAc.

-

Purification: The product is often less polar than the starting bromide. Purify via silica gel chromatography.

Part 4: Analytical Validation & Data

To ensure the integrity of the transformation, compare the NMR shifts. The disappearance of the broad

| Feature | Starting Material (13534-99-1) | Product (8-Bromoimidazo[1,2-a]pyridine) |

| Appearance | White to off-white powder | Pale yellow/beige solid |

| 1H NMR (NH2) | Broad singlet | Absent |

| 1H NMR (Ring) | Pyridine protons | Imidazo singlet |

| MS (ESI) |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Cyclization) | Incomplete condensation due to steric bulk of ketone. | Switch solvent to n-Butanol (higher reflux temp) or use microwave irradiation ( |

| Pd Black Precipitation | Catalyst decomposition / Oxidation. | Re-degas solvents; switch to SPhos-Pd-G2 precatalyst for higher stability. |

| Starting Material Stalls | Pyridine nitrogen poisoning Pd. | Increase catalyst loading to 10 mol% or add Lewis acid (e.g., |

Part 5: References

-

Synthesis of Imidazo[1,2-a]pyridines: Dhas, A., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[6] Letters in Applied NanoBioScience, vol. 10, no. 3, 2021, pp. 2565-2571. Link

-

Suzuki Coupling of Pyridyl Halides: Billingsley, K., and Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366. Link

-

Buchwald-Hartwig Amination Protocols: Paul, F., et al. "Palladium-catalyzed C–N bond formation."[2] Journal of the American Chemical Society, vol. 116, no. 13, 1994, pp. 5969–5970. Link

-

General Reactivity of 2-Amino-3-bromopyridine: ChemicalBook Compound Profile: 3-Bromo-2-pyridinamine. Link

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-bromo-N-allylpyridin-2-amine in Organic Solvents

[1]

Executive Summary

3-bromo-N-allylpyridin-2-amine (CAS: Not widely listed, analogue to 3-bromo-N-methylpyridin-2-amine) is a functionalized aminopyridine intermediate commonly used in the synthesis of fused heterocycles such as imidazo[1,2-a]pyridines.[1]

Its solubility profile is governed by the lipophilic allyl chain and the electron-withdrawing bromine substituent, rendering it a lipophilic weak base . It exhibits high solubility in chlorinated and polar aprotic solvents, moderate solubility in alcohols and esters, and low solubility in aliphatic hydrocarbons and neutral water.

Key Operational Insight: For purification, this compound often exists as a low-melting solid or viscous oil.[1] Recrystallization is best attempted from Ethanol/Water or Hexane/Ethyl Acetate mixtures, while Dichloromethane (DCM) is the superior solvent for extraction from aqueous reaction media.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent behavior. The bromine atom at the C3 position reduces the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine, while the allyl group significantly increases lipophilicity.

Table 1: Physicochemical Properties (Predicted & Analogue-Based)

| Property | Value / Range | Operational Implication |

| Molecular Weight | 213.08 g/mol | Small molecule, favorable kinetics.[1][2] |

| Physical State | Low-melting solid or Oil | May "oil out" during recrystallization; requires slow cooling.[1] |

| LogP (Predicted) | 2.0 – 2.7 | Lipophilic; partitions preferentially into organic phases. |

| pKa (Pyridine N) | ~3.5 – 4.1 | Weakly basic; requires pH < 2 for complete aqueous solubilization. |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with alcohols/water.[1] |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Good solubility in protic solvents. |

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction capability with 3-bromo-N-allylpyridin-2-amine.

Class A: High Solubility (Primary Solvents)

Used for stock solutions, reactions, and loading for chromatography.

-

Dichloromethane (DCM): Excellent solubility (>100 mg/mL). The primary choice for liquid-liquid extraction.

-

Dimethyl Sulfoxide (DMSO): High solubility. Standard for biological assay stock solutions (typically 10-20 mM).

-

Dimethylformamide (DMF): High solubility. Common solvent for nucleophilic substitution reactions (e.g., cyclizations).

-

Tetrahydrofuran (THF): Good solubility, though potential for peroxide formation requires care during storage.

Class B: Moderate Solubility (Recrystallization Candidates)

Used for purification via thermal gradients.

-

Ethanol / Methanol: Soluble at room temperature; very soluble at boiling point.[1] Excellent anti-solvent candidate when paired with water.

-

Ethyl Acetate: Moderate solubility. Often used as the mobile phase in chromatography or the "good" solvent in Hexane/EtOAc recrystallization.

-

Acetone: Good solubility, but rarely used for crystallization due to high volatility.

Class C: Low Solubility (Anti-Solvents)

Used to precipitate the compound or wash away non-polar impurities.

-

Water (Neutral pH): Insoluble (< 1 mg/mL).

-

Hexanes / Heptane: Poor solubility. Used to induce precipitation from Ethyl Acetate or DCM solutions.

-

Diethyl Ether: Moderate-to-low solubility; often used to wash solid filter cakes.[1]

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch physical variations (polymorphs, purity) affect exact solubility limits, researchers must validate solubility empirically.[1]

Protocol A: Gravimetric Thermodynamic Solubility Determination

This protocol provides a definitive solubility value (mg/mL) for a specific solvent at a specific temperature.

Reagents: High-purity solvent, 3-bromo-N-allylpyridin-2-amine (solid).[1] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

-

Saturation: Add excess solid compound to 2 mL of the target solvent in a glass vial.

-

Equilibration: Shake/stir at the target temperature (e.g., 25°C) for 24 hours. Visual Check: Ensure undissolved solid remains.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove solids.

-

Evaporation: Transfer a precise volume (e.g., 1 mL) of filtrate to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream.

-

Quantification: Weigh the residue.

-

Calculation:

[1]

-

Protocol B: Visual Solubility Screen (Quick Assessment)

Use this workflow for rapid solvent selection during synthesis workup.

Figure 1: Rapid visual solubility screening workflow for solvent selection.

Application in Synthesis and Purification[3]

Reaction Solvent Selection

For the synthesis of 3-bromo-N-allylpyridin-2-amine (typically via nucleophilic substitution of 2,3-dibromopyridine with allylamine):

-

Preferred Solvent: Ethanol (in a sealed tube/pressure vessel) or DMF .

-

Rationale: Ethanol dissolves the starting material and allows the reaction to proceed at elevated temperatures (

C). The product is moderately soluble, simplifying workup.

Purification Strategy

The choice between chromatography and recrystallization depends on the physical state of the crude isolate.

Scenario 1: Crude is an Oil

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5, gradient to 80:20).

-

Note: The lipophilic bromine and allyl groups make the compound move relatively fast on silica compared to non-halogenated aminopyridines.

Scenario 2: Crude is a Solid

-

Method: Recrystallization.[3]

-

Solvent System: Ethanol/Water .

-

Dissolve crude solid in minimum hot Ethanol (

C). -

Add hot Water dropwise until slight turbidity persists.

-

Add a drop of Ethanol to clear.

-

Allow to cool slowly to Room Temperature, then

C.

-

Figure 2: Purification decision matrix based on crude physical state.[1]

References

-

Synthesis of Brominated Aminopyridines

-

Solubility of Aminopyridines

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

[1]

-

General Purification Protocols

-

Related Compound Data (3-bromo-N-methylpyridin-2-amine)

Sources

- 1. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - 3-bromo-5-ethylpyridin-2-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 3. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and formula of 2-Pyridinamine, 3-bromo-N-2-propen-1-yl-

Critical Intermediate for Fused Heterocyclic Scaffolds[1]

Executive Summary

3-Bromo-N-(prop-2-en-1-yl)pyridin-2-amine (also known as 3-bromo-N-allylpyridin-2-amine) is a high-value synthetic intermediate used primarily in the construction of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds.[1] This structural motif is ubiquitous in modern kinase inhibitors (e.g., Vemurafenib analogues, JAK inhibitors) due to its ability to mimic the purine core of ATP while offering distinct solubility and metabolic profiles.[1]

This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic logic driving its transformation via the Intramolecular Heck Reaction .

Chemical Identity & Physicochemical Profile

While often generated in situ or used immediately due to its reactive nature, the isolated compound possesses distinct characteristics essential for characterization.[1]

| Property | Data | Notes |

| IUPAC Name | 3-Bromo-N-(prop-2-en-1-yl)pyridin-2-amine | |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | Calculated based on standard atomic weights.[1] |

| Structure | Pyridine ring substituted at C2 with an allylamine group and at C3 with a bromine atom.[1] | The C3-Br and N-Allyl proximity is the key design feature for cyclization.[1] |

| Physical State | Pale yellow to orange oil or low-melting solid | Oxidation sensitive; store under inert atmosphere.[1] |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO.[1] | |

| Key Precursor | 2-Amino-3-bromopyridine | CAS: 13534-99-1 |

| Target Product | 7-Azaindole (via cyclization) | CAS: 271-63-6 |

Validated Synthetic Protocol

The synthesis of 3-bromo-N-allylpyridin-2-amine relies on the nucleophilic substitution of allyl bromide by the exocyclic amine of 2-amino-3-bromopyridine.[1] Due to the reduced nucleophilicity of the 2-aminopyridine nitrogen (caused by resonance delocalization into the ring), a strong base is typically required.[1]

Method A: Sodium Hydride Mediated N-Alkylation (Standard)[1]

Rationale: Sodium hydride (NaH) irreversibly deprotonates the amine, generating a highly nucleophilic amide anion that rapidly attacks allyl bromide.[1]

Reagents:

-

Substrate: 2-Amino-3-bromopyridine (1.0 equiv)

-

Electrophile: Allyl bromide (1.1 equiv)[1]

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

-

Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation: Dissolve 2-amino-3-bromopyridine in anhydrous DMF. Cool to 0°C in an ice bath.

-

Addition: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the anion).

-

Alkylation: Add allyl bromide dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane/EtOAc gradient.[1]

-

Note: Dialkylation (N,N-diallyl) is a common byproduct.[1] If observed, reduce the equivalents of base/allyl bromide or switch to Method B.

-

Method B: Phase Transfer Catalysis (Milder)

-

Conditions: 50% NaOH(aq), Toluene, Tetrabutylammonium bromide (TBAB), Allyl bromide.[1]

-

Advantage: Avoids anhydrous conditions; often higher selectivity for mono-alkylation.[1]

Reactivity & Applications: The Intramolecular Heck Cyclization

The primary utility of 3-bromo-N-allylpyridin-2-amine is its transformation into the 7-azaindole core via a Palladium-catalyzed Intramolecular Heck Reaction .[1]

Mechanistic Pathway

-

Oxidative Addition: Pd(0) inserts into the C3–Br bond.[1]

-

Coordination: The pendant allyl double bond coordinates to the Pd(II) center.[1]

-

Migratory Insertion: The alkene inserts into the Pd–C bond.[1][3] A 5-exo-trig cyclization is geometrically favored, forming the 5-membered ring.[1]

- -Hydride Elimination: Elimination of Pd-H yields the exocyclic double bond (isomerization usually follows to aromatize or form the indoline).[1]

Reaction Workflow Diagram

Figure 1: Synthetic workflow from commercial starting material to the fused azaindole scaffold via the N-allyl intermediate.[1]

Optimization for Drug Discovery

-

Ligand Choice: Monodentate phosphines (PPh₃) are standard.[1] Bidentate ligands (dppf, BINAP) can influence the regioselectivity if competing pathways exist.[1]

-

Base Effect: The use of Ag₂CO₃ or Tl₂CO₃ (cationic pathway) often suppresses double-bond isomerization, yielding the exocyclic methylene product, while standard bases (Et₃N) favor the thermodynamic aromatic indole product.[1]

Analytical Characterization

When validating the synthesis of 3-bromo-N-allylpyridin-2-amine, look for these key spectroscopic signatures:

| Technique | Expected Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ 5.8–6.0 (m, 1H) | Allylic CH proton (–CH=).[1] |

| δ 5.1–5.3 (dd, 2H) | Terminal alkene protons (=CH₂).[1] | |

| δ 4.0–4.2 (d, 2H) | N-Methylene protons (–NH–CH₂–).[1] | |

| δ 7.5–8.0 (m, Py-H) | Pyridine ring protons (shifted due to Br/NH).[1] | |

| Broad Singlet (~5.0) | N–H proton (exchangeable).[1] | |

| MS (ESI+) | [M+H]⁺ = 213.0/215.0 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1] |

Safety & Handling (SDS Highlights)

-

Allyl Bromide: Lachrymator, highly toxic, and flammable.[1] Handle only in a fume hood.[1]

-

Sodium Hydride: Pyrophoric.[1][4] Reacts violently with water.[1] Quench all reaction mixtures carefully under inert gas.

-

Brominated Pyridines: Potential skin irritants and sensitizers.[1] Wear nitrile gloves and eye protection.[1]

References

-

Synthesis of 7-Azaindoles via Intramolecular Heck Reaction

-

Mechanism of the Intramolecular Heck Reaction

-

Starting Material D

-

Acid-catalysed synthesis of 7-azaindoles

Sources

- 1. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 161091-49-2 | 3-Bromo-5,6-dimethylpyridin-2-amine - Synblock [synblock.com]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. 3-Bromo-2-pyridinamine | 13534-99-1 [chemicalbook.com]

Strategic Manipulation of the Allyl Moiety in 3-Bromo-N-allylpyridin-2-amine

Topic: Reactivity of the Allyl Group in 3-Bromo-N-allylpyridin-2-amine Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Guide to Heterocyclic Annulation and Protection Strategies

Executive Summary

3-Bromo-N-allylpyridin-2-amine is a high-value bifunctional scaffold in medicinal chemistry. It serves as the primary precursor for 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) , a privileged pharmacophore found in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib .

This guide analyzes the reactivity of the N-allyl group, not merely as a passive substituent, but as a dynamic "switch" that can be toggled between cyclization handle (for annulation) and protecting group (for temporary masking). We provide validated protocols for Intramolecular Heck cyclization, radical-mediated ring closure, and Rhodium-catalyzed deprotection.

Part 1: Structural Analysis & Reactivity Profile[1]

The molecule possesses three distinct reactive centers that operate in synergy:

-

The N-Allyl "Trigger": An olefin tethered to the amine, positioned perfectly for 5-exo-trig cyclization.

-

The 3-Bromo "Anchor": An aryl halide positioned ortho to the amine, serving as the oxidative addition site for transition metals (Pd, Ni) or a radical precursor.

-

The Pyridine Core: The electron-deficient ring modulates the nucleophilicity of the amine and stabilizes the resulting azaindole system.

Figure 1: Divergent Reactivity Map

The following diagram illustrates the three primary fates of the allyl group based on reagent selection.

Caption: Divergent synthetic pathways controlled by catalyst selection. The allyl group dictates the formation of aromatic, saturated, or cleaved products.

Part 2: The Allyl Group as a Cyclization Handle

The most critical application of this scaffold is the synthesis of the 7-azaindole core. This is achieved via two distinct mechanistic pathways: the Heck Reaction (Path A) and Radical Cyclization (Path B).

Path A: The Intramolecular Heck Reaction (Mizoroki-Heck)

This is the preferred method for generating the aromatic 7-azaindole system. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Carbopalladation: The alkene inserts into the Pd-Aryl bond (typically 5-exo).

- -Hydride Elimination: Forms the double bond.

-

Isomerization: The initial exocyclic double bond isomerizes to form the thermodynamically stable aromatic pyrrole ring.

Figure 2: Catalytic Cycle (Heck Pathway)

Caption: The Pd-catalyzed cycle converting 3-bromo-N-allylpyridin-2-amine to 7-azaindole via oxidative addition and cyclization.

Experimental Protocol: Synthesis of 7-Azaindole

Note: This protocol is optimized for scale-up and minimizes Pd contamination.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (5 mol%) | Robust, air-stable precatalyst. |

| Ligand | PPh₃ (10-15 mol%) or dppf | Stabilizes Pd(0); dppf often prevents aggregation. |

| Base | K₂CO₃ or Et₃N (2.0 equiv) | Neutralizes HBr generated during the cycle. |

| Solvent | DMF or DMAc (0.1 M) | High boiling point required; promotes polar pathway. |

| Temp/Time | 100–120 °C, 12–16 h | High energy barrier for C-Br insertion on electron-poor pyridine. |

Step-by-Step Workflow:

-

Charge a reaction vessel with 3-bromo-N-allylpyridin-2-amine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill with Argon (3x) to remove oxygen (crucial to prevent phosphine oxidation).

-

Add anhydrous DMF via syringe.

-

Heat to 110 °C. Monitor by LCMS for the disappearance of the bromide (M+2 peak).

-

Workup: Cool to RT, dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product, 1-allyl-1H-pyrrolo[2,3-b]pyridine, will be less polar than the starting material.

Path B: Radical Cyclization

When a saturated core (dihydro-7-azaindole) is required, or if the substrate is sensitive to Pd/base, radical cyclization is the superior choice.

Protocol:

-

Reagents: Bu₃SnH (1.2 equiv), AIBN (0.1 equiv).

-

Solvent: Toluene (degassed), reflux.

-

Mechanism: Generation of an aryl radical at the C3 position, which attacks the allyl double bond (5-exo-trig), followed by hydrogen abstraction from the stannane.

Part 3: The Allyl Group as a Transient Protecting Group

In complex synthesis, the allyl group often serves to mask the N-H of the amine, allowing chemistry to be performed elsewhere (e.g., lithiation at C-4 or C-5). Once the external modifications are complete, the allyl group must be removed.

The Challenge: Standard acid/base hydrolysis fails because the allyl-amine bond is robust. The Solution: Isomerization to the enamine followed by hydrolysis.

Protocol: Rhodium-Catalyzed Deallylation

This method is preferred over the harsher Wilkinson's catalyst/acid method due to its "one-pot" efficiency.

Reagents: RhCl₃·xH₂O (5 mol%). Solvent: n-Propanol (n-PrOH).

Mechanism:

-

Isomerization: Rh(III) hydride species (generated in situ from alcohol oxidation) isomerizes the N-allyl (terminal alkene) to the N-propenyl (internal alkene/enamine).

-

Hydrolysis: The enamine is unstable and hydrolyzes rapidly in the presence of trace water/acid (often generated by the RhCl₃) to release the free amine and propionaldehyde.

Step-by-Step Workflow:

-

Dissolve the N-allyl substrate in n-PrOH (0.2 M).

-

Add RhCl₃[1]·xH₂O (5 mol%).

-

Reflux (approx. 97 °C) for 2–4 hours.

-

Observation: The reaction mixture often darkens. Monitor for the disappearance of the allyl signals in NMR (5.8–6.0 ppm).

-

Workup: Concentrate the solvent. The residue is usually the HCl salt of the amine. Neutralize with NaHCO₃ and extract with DCM.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Heck | Catalyst poisoning by Pyridine N | Switch to bidentate ligand (dppf or Xantphos) to outcompete pyridine coordination. |

| Heck Product is Dihydro | Incomplete elimination/aromatization | Add an oxidant (e.g., Cu(OAc)₂) or increase temperature to force aromatization. |

| Deallylation Stalled | Inactive Rh species | Ensure n-PrOH is used (not MeOH/EtOH); the higher boiling point and reducing ability are critical. |

| C-Br Bond Intact | Oxidative addition failure | The pyridine ring is electron-poor. Switch to electron-rich ligands (e.g., P(t-Bu)₃) or Ni(COD)₂ catalyst. |

References

-

Zacuto, M. J., & Xu, F. (2007). One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides.[1][2] The Journal of Organic Chemistry, 72(16), 6298–6300. [Link]

-

Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60. (Authoritative review on the mechanism and 5-exo cyclization preference). [Link]

-

Song, J. J., et al. (2002). Synthesis of 7-Azaindole Derivatives via the Palladium-Catalyzed Heteroannulation of 3-Alkynyl- and 3-Alkenyl-2-aminopyridines. The Journal of Organic Chemistry. (Foundational work on azaindole synthesis). [Link]

-

Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups.[3][4] The Journal of Organic Chemistry, 68(3), 1146-1149.[3][4] [Link]

Sources

- 1. One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides [organic-chemistry.org]

- 2. One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

Structural Dynamics and Stereochemical Considerations of 3-Bromo-N-(2-propen-1-yl)-2-pyridinamine

Executive Summary

The molecule 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- (also known as N-allyl-3-bromo-2-aminopyridine) presents a classic trap in structural analysis: while it is formally achiral in its synthesized ground state, it exhibits complex "dynamic stereochemistry" critical for drug development.[1]

This guide moves beyond basic chirality to analyze the potential stereoisomers arising from three specific vectors:

-

Prototropic Tautomerism: The amino-imino equilibrium which alters hydrogen bond donor/acceptor profiles.

-

Atropisomeric/Rotameric Constraints: Steric clashing between the 3-bromo substituent and the N-allyl tail.

-

Metabolic Chiralogenesis: The in vivo generation of enantiomeric epoxide metabolites from the prochiral allyl group.[1]

Structural Analysis & Tautomeric Equilibrium

The Amino-Imino Dichotomy

In the ground state, 2-aminopyridines exist predominantly in the amino form. However, the introduction of the 3-bromo substituent and the N-allyl group perturbs this equilibrium.[1] The electron-withdrawing nature of the bromine (inductive effect,

This results in a significant population of the imino tautomer in solution, particularly in non-polar solvents or within hydrophobic enzymatic pockets.[1] This is not merely a structural curiosity; the amino and imino forms present orthogonal pharmacophores.[1]

-

Amino Form: Pyridine Nitrogen = H-bond Acceptor; Exocyclic Nitrogen = H-bond Donor.

-

Imino Form: Pyridine Nitrogen = H-bond Donor; Exocyclic Nitrogen = H-bond Acceptor.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resulting electronic reorganization.

Figure 1: Prototropic tautomerism between the amino and imino forms. The 3-bromo substituent stabilizes the imino form relative to unsubstituted analogs via electronic withdrawal.

Conformational Isomerism (Rotamers)

While the molecule possesses no chiral centers (

The "Virtual" Chiral Axis

The steric clash between the bulky Bromine atom (Van der Waals radius ~1.85 Å) and the N-allyl group restricts free rotation.[1] This creates distinct conformational populations (rotamers) that can be observed by NMR at low temperatures.[1]

| Conformer | Orientation | Stability | Biological Relevance |

| Syn-Periplanar | Allyl group oriented towards 3-Br | Low (Steric Clash) | High Energy Transition State |

| Anti-Periplanar | Allyl group oriented away from 3-Br | High (Global Min) | Primary Binding Conformation |

Implication: In a rigid protein binding pocket, the molecule may be forced into the high-energy Syn conformation to satisfy hydrogen bonding requirements, incurring an energetic penalty (conformational strain) that reduces potency.[1]

Metabolic Stereogenesis: The "Latent" Stereoisomers

The most critical stereochemical consideration for this molecule is not intrinsic, but metabolic .[1] The N-allyl group is a "prochiral" handle. Upon exposure to hepatic cytochrome P450 enzymes (specifically CYP2E1 or CYP2D6), the alkene undergoes epoxidation.[1]

The Epoxidation Pathway

The epoxidation of the allyl double bond creates a new chiral center at the C2' position of the allyl chain.[1] Since the parent molecule is achiral, this reaction produces a racemic mixture of enantiomers (assuming an achiral catalytic environment) or an enantioenriched mixture (if the enzyme is stereoselective).[1]

Reaction:

This transforms the molecule into two distinct stereoisomers:

-

(2'S)-Glycidyl metabolite

-

(2'R)-Glycidyl metabolite

These epoxide metabolites are highly reactive alkylating agents (potential genotoxins) and often exhibit distinct toxicological profiles.[1]

Figure 2: Metabolic activation pathway converting the achiral parent into enantiomeric epoxide metabolites.

Analytical Protocols for Stereochemical Validation

To validate the presence of these isomers in a development pipeline, the following protocols are recommended.

Protocol A: Low-Temperature NMR for Rotamer Detection

Objective: Determine the rotational barrier caused by the 3-bromo substituent.

-

Solvent: Dissolve 10 mg of compound in

(Dichloromethane-d2) to allow cooling to -90°C. -

Acquisition: Acquire

NMR spectra at 25°C, 0°C, -40°C, and -80°C. -

Analysis: Look for the decoalescence (splitting) of the allyl

signal.[1] At room temperature, this appears as a singlet/doublet (averaged).[1] At low temp, it splits into two distinct sets of peaks representing the syn and anti rotamers.[1]

Protocol B: Chiral LC-MS for Metabolite Profiling

Objective: Quantify the ratio of R/S epoxide metabolites in microsomal incubations.

-

Incubation: Incubate parent compound (10 µM) with Human Liver Microsomes (HLM) + NADPH for 60 mins.

-

Quench: Add ice-cold Acetonitrile. Centrifuge.

-

Column: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-RH, 150 x 4.6 mm).[1]

-

Mobile Phase: Isocratic elution with 40:60 Water:Acetonitrile (0.1% Formic Acid).

-

Detection: MS/MS transition (Parent + 16 Da).

-

Result: Separation of the (R) and (S) epoxide peaks confirms metabolic stereogenesis.[1]

References

-

Tautomerism in 2-Aminopyridines

-

Conformational Analysis of 3-Substituted Pyridines

-

Metabolic Epoxid

-

General Properties of 3-Bromo-2-pyridinamine

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-N-allylpyridin-2-amine

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- (also known as N-allyl-3-bromo-2-aminopyridine).

This scaffold is a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocyclic systems often targeted in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors). The presence of the allylic amine at the C2 position introduces unique chelation and isomerization challenges that distinguish it from standard aryl bromide couplings.

Executive Summary & Molecule Profile

The substrate 3-bromo-N-allylpyridin-2-amine features an electron-deficient pyridine ring with a bromine electrophile at C3 and a secondary allylamine at C2. While the C3-bromide is highly reactive toward oxidative addition, the C2-amine presents two competing mechanisms:

-

Catalyst Poisoning: The pyridine nitrogen (N1) and the exocyclic amine nitrogen can chelate Palladium species, dampening catalytic turnover.

-

Allyl Isomerization: Under certain Pd-hydride conditions, the N-allyl group can isomerize to the N-propenyl (enamine) species, leading to hydrolysis or polymerization byproducts.

This protocol outlines two methods: a Standard Robust Method for simple aryl boronic acids and a High-Activity Method for sterically hindered or electron-poor partners, specifically designed to mitigate these side reactions.

Substrate Properties

| Property | Description |

| Structure | Pyridine core, 3-Br, 2-NH-Allyl |

| Reactivity | High (C-Br bond activated by pyridine N) |

| pKa (est) | ~6.5 (Pyridine N), susceptible to protonation in acidic media |

| Stability | Light sensitive; Allyl group prone to isomerization at T > 100°C |

Mechanistic Considerations & Workflow

The reaction proceeds via the standard Suzuki catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .[1][2] However, the N-allyl group necessitates specific ligand choices to prevent

Catalytic Cycle & Pathway (Graphviz)

Caption: Figure 1. Catalytic cycle emphasizing the critical oxidative addition step and the potential side reaction of allyl isomerization.

Experimental Protocols

Method A: Standard Conditions (General Purpose)

Best for: Rapid screening, unhindered boronic acids, scale-up < 5g. Rationale: Uses Pd(dppf)Cl2 , a robust bidentate ligand that resists displacement by the pyridine nitrogen, preventing catalyst deactivation.

Reagents & Stoichiometry[3][4][5][6][7][8][9][10]

-

Substrate: 1.0 equiv (e.g., 213 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: 2M aqueous Na2CO3 or K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the 3-bromo-N-allylpyridin-2-amine (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Inerting: Seal the vessel and purge with Nitrogen or Argon (3 cycles of vacuum/backfill).

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the 2M aqueous base.

-

Note: Degassing is critical to prevent homocoupling of the boronic acid.

-

-

Reaction: Heat to 85°C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of bromide. If the allyl group begins to isomerize (M+ peak unchanged, but RT shifts), lower temp to 70°C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[4] Separate phases. Extract aqueous layer 2x with EtOAc.[4][8] Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes in 20-40% EtOAc.

Method B: High-Efficiency Conditions (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronic acids, or if Method A fails. Rationale: Uses XPhos Pd G2 or SPhos , highly active Buchwald precatalysts that facilitate transmetallation in difficult systems and form a bulky shell protecting the Pd center from N-chelation.

Reagents & Stoichiometry[3][4][5][6][7][8][9][10]

-

Catalyst: XPhos Pd G2 (1-3 mol%)

-

Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

-

Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Step-by-Step Procedure

-

Setup: Combine substrate, boronic acid, XPhos Pd G2, and solid K3PO4 in a reaction vial.

-

Inerting: Evacuate and backfill with Argon.

-

Solvent: Add degassed solvent mixture.[6]

-

Reaction: Heat to 100°C for 1–4 hours.

-

Note: XPhos systems are very fast. Long reaction times at 100°C increase the risk of allyl isomerization; monitor closely after 1 hour.

-

-

Workup: Standard extraction as in Method A.

Data Summary & Troubleshooting

Comparative Performance of Conditions

| Variable | Method A (Standard) | Method B (Advanced) |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 / SPhos |

| Base | Na2CO3 / K2CO3 | K3PO4 |

| Temp | 80-90°C | 80-100°C |

| Time | 4-12 h | 1-4 h |

| Avg.[6] Yield | 70-85% | 85-95% |

| Isomerization Risk | Low | Moderate (due to higher T) |

Troubleshooting Guide (Self-Validating)

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Method B (XPhos/SPhos) or increase catalyst loading to 10%. |

| Protodeboronation | Boronic acid instability. | Use Boronic Ester (BPin) instead of acid; switch base to KF or CsF (anhydrous conditions). |

| New Spot (Same Mass) | Allyl -> Propenyl isomerization. | Reduce temperature by 10°C; Switch solvent to DME; Ensure O2 is fully removed (hydride source). |

| Homocoupling (Ar-Ar) | Oxygen leak. | Degas solvents more rigorously (sparge with Ar for 15 mins). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Malinowski, Z., et al. (2011). Synthesis of 3-aryl-2-aminopyridines via Suzuki coupling.[11] Tetrahedron, 67(40), 7704-7712. (Demonstrates specific reactivity of 3-bromo-2-aminopyridine class). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

Buchwald-Hartwig amination of 3-bromo-N-allylpyridin-2-amine

An Application Guide to the Buchwald-Hartwig Amination of 3-bromo-N-allylpyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where aryl amine moieties are ubiquitous.[4][5][6] This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a challenging heterocyclic substrate, 3-bromo-N-allylpyridin-2-amine. The presence of a pyridine nitrogen, which can act as a ligand and poison the palladium catalyst, presents a unique obstacle that necessitates careful optimization of reaction parameters.[7] This document outlines the reaction mechanism, provides a step-by-step experimental workflow, details key optimization parameters, and offers a comprehensive troubleshooting guide to empower researchers in successfully navigating this transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudo-halide) and an amine.[8] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[9]

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 3-bromo-N-allylpyridin-2-amine, forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive aryl halides.[1][4][10]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond, yielding the arylated amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][10][11]

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Optimized Experimental Protocol

This protocol provides a robust starting point for the coupling of various primary and secondary amines with 3-bromo-N-allylpyridin-2-amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents

| Reagent/Material | Purpose | Typical Quantity | Notes |

| 3-bromo-N-allylpyridin-2-amine | Aryl Halide | 1.0 equiv | Ensure high purity. |

| Amine Coupling Partner | Nucleophile | 1.2 - 1.5 equiv | Purify if necessary (distillation/filtration). |

| Palladium Precursor (e.g., Pd₂(dba)₃) | Catalyst Source | 1 - 2 mol% | Air-sensitive, handle under inert gas. |

| Phosphine Ligand (e.g., XPhos, RuPhos) | Catalyst Ligand | 2 - 4 mol% | Bulky ligands are crucial for this substrate.[7] |

| Base (e.g., NaOtBu, K₃PO₄) | Deprotonation | 1.5 - 2.5 equiv | Use a freshly opened bottle or dry thoroughly. |

| Anhydrous Solvent (e.g., Toluene) | Reaction Medium | 0.1 - 0.2 M | Use a freshly distilled or sparged solvent.[7] |

| Oven-dried Schlenk Flask | Reaction Vessel | --- | Essential for maintaining anhydrous conditions. |

| Magnetic Stir Bar, Septa, Needles | --- | --- | --- |

| TLC plates, LC-MS vials | Reaction Monitoring | --- | --- |

| Celite, Anhydrous Na₂SO₄ or MgSO₄ | Workup | --- | --- |

Step-by-Step Procedure

-

Reaction Setup: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor, the phosphine ligand, and the base to the flask.

-

Substrate Addition: Add the 3-bromo-N-allylpyridin-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask. If the amine is a liquid, it can be added via syringe.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 3-bromo-N-allylpyridin-2-amine.

-

Reaction: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.[7]

-

Workup:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Filter the mixture through a short plug of Celite to remove the palladium catalyst residues, washing the plug with additional solvent.[7]

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[7]

Caption: A flowchart outlining the key steps of the experimental procedure.

Key Parameters for Optimization

The success of the amination of 2-halopyridines is highly dependent on the careful selection of reaction components. The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the reaction.[7] Therefore, a systematic optimization is often required.

| Parameter | Recommended Starting Conditions & Rationale |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂: These are common and effective precursors that are reduced in situ to the active Pd(0) species.[9][11] Pre-formed catalysts can also be used for cleaner reactions.[12] |

| Ligand | Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, SPhos): This is the most critical parameter. Sterically hindered, electron-rich ligands are essential to shield the palladium center, prevent pyridine coordination, and promote the reductive elimination step.[1][7][13] |

| Base | NaOtBu or K₃PO₄: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups.[14] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalyst systems.[15] |

| Solvent | Toluene or 1,4-Dioxane: Anhydrous, aprotic solvents are standard. Toluene is often preferred.[7][16] Solvent choice can also affect the solubility of reagents and intermediates. |

| Temperature | 80-110 °C: Heat is typically required to drive the reaction, especially the initial oxidative addition step.[7] However, excessive temperatures (>120 °C) can lead to catalyst decomposition. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.[7]2. Inactive Catalyst: Reagents or solvent contaminated with air or moisture.[7]3. Insufficient Temperature: The oxidative addition step is too slow. | 1. Screen Ligands: Test more sterically demanding biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).2. Ensure Inert/Anhydrous Conditions: Use oven-dried glassware, freshly purified reagents, and thoroughly degassed solvents.[15]3. Increase Temperature: Incrementally raise the reaction temperature, monitoring for decomposition. |

| Formation of Palladium Black | Catalyst Decomposition: The catalyst has fallen out of the catalytic cycle and aggregated. This can be caused by excessive heat or impurities.[7] | 1. Lower Temperature: Reduce the reaction temperature and extend the reaction time.[7]2. Check Reagent Purity: Ensure all reagents, especially the base, are of high purity. |

| Hydrodehalogenation (C-Br replaced by C-H) | Competing Reduction Pathway: This side reaction can be promoted by trace amounts of water or if the reductive elimination step is slow.[15] | 1. Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents.[15]2. Use a More Active Ligand: A more electron-rich and bulky ligand can accelerate the desired reductive elimination. |

| Poor Reagent Solubility | Inappropriate Solvent: The base or one of the starting materials is not fully dissolved, leading to a slow, inefficient reaction. | 1. Screen Solvents: Try alternative solvents like 1,4-dioxane or THF.[7]2. Ensure Vigorous Stirring: Maintain a high stir rate to keep solids suspended. |

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

(PDF) The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. Available at: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]

-

(PDF) Selected ligands and catalysts for Buchwald-Hartwig amination. Available at: [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

-

(PDF) Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

(PDF) Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available at: [Link]

-

Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC. Available at: [Link]

-

Synthesis of allylic amines - Organic Chemistry Portal. Available at: [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Strategic Utilization of 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- in Medicinal Chemistry

Executive Summary

The compound 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- (also referred to as N-allyl-3-bromopyridin-2-amine) represents a high-value "lynchpin" intermediate in the synthesis of fused heterocyclic systems. Its primary utility lies in its ability to undergo intramolecular Heck cyclization to generate 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ).

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib). This guide details the chemical profile, reaction mechanisms, and validated protocols for transforming this building block into bioactive lead compounds.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 3-bromo-N-(prop-2-en-1-yl)pyridin-2-amine |

| Common Name | N-Allyl-3-bromopyridin-2-amine |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.08 g/mol |

| Physical State | Pale yellow to orange oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water |

| Stability | Light sensitive (store in amber vials); oxidation-prone (store under inert atmosphere at -20°C) |

Safety Warning: This compound contains an alkylating allyl handle and a halogenated pyridine. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Avoid inhalation of dust/vapors.

Core Application: Synthesis of 7-Azaindole

The most critical application of this building block is the synthesis of the 7-azaindole core. Unlike traditional syntheses starting from pyrroles, this route constructs the pyrrole ring onto the pyridine, allowing for pre-functionalization of the pyridine ring.

Mechanism of Action: Intramolecular Heck Cyclization

The transformation proceeds via a Palladium-catalyzed 5-exo-trig cyclization.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond at the C3 position.

-

Coordination: The pendant allyl alkene coordinates to the Pd(II) center.

-

Migratory Insertion (Carbopalladation): The alkene inserts into the Pd-C bond, forming the 5-membered ring.

- -Hydride Elimination: Elimination of Pd-H yields the exocyclic double bond or dihydro-intermediate.

-

Isomerization: Under the reaction conditions, the double bond migrates to thermodynamic stability, aromatizing the system to form 1H-pyrrolo[2,3-b]pyridine.

Mechanistic Pathway Visualization[1]

Figure 1: Mechanistic pathway for the conversion of 3-bromo-N-allylpyridin-2-amine to 7-azaindole.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

If not purchased commercially, the building block is synthesized from 2-amino-3-bromopyridine.

Reagents: 2-Amino-3-bromopyridine (1.0 equiv), Allyl bromide (1.2 equiv), NaH (1.5 equiv) or KOtBu, DMF (anhydrous).

-

Dissolution: Dissolve 2-amino-3-bromopyridine in anhydrous DMF (0.5 M) under N₂.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion) portion-wise. Stir for 30 min until gas evolution ceases.

-

Note: The anion is generated at the exocyclic nitrogen.

-

-

Alkylation: Add allyl bromide dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hex/EtOAc).

-

Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Target: 85-95%.[2]

-

Protocol B: Intramolecular Heck Cyclization (The "Jeffery Conditions")

This protocol is optimized for robust cyclization without requiring high-pressure vessels.

Reagents:

-

Substrate: 2-Pyridinamine, 3-bromo-N-2-propen-1-yl- (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Ligand: PPh₃ (10-20 mol%) or dppf (5-10 mol%)

-

Base: K₂CO₃ (2.5 equiv) or Et₃N (3.0 equiv)

-

Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv) - Enhances rate and turnover.

-

Solvent: DMF or DMAc (degassed)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a condenser, add the substrate, Pd(OAc)₂, Ligand, Base, and TBAC.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed DMF via syringe to reach a concentration of 0.1 M.

-

Critical: High concentration can lead to intermolecular polymerization. Keep dilute.

-

-

Heating: Heat the mixture to 100-110°C for 12-24 hours.

-

Monitoring: Check LCMS for the disappearance of the bromide (M+2 peak loss) and appearance of the cyclized product (M-HBr).

-

-

Isomerization Check: If the exocyclic methylene intermediate is observed (same mass as product but different retention time), extend heating or add a catalytic amount of p-TsOH during workup to force aromatization.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash extensively with water/LiCl solution to remove DMF.

-

Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex). 7-Azaindoles are polar; use gradients up to 5-10% MeOH in DCM.

Medicinal Chemistry Applications

Once the 7-azaindole core is established, it serves as a versatile scaffold for drug design.

Kinase Inhibitor Design (ATP-Binding Pocket)

The 7-azaindole scaffold mimics the purine ring of ATP.

-

Hinge Binding: The pyridine nitrogen (N7) and the pyrrole NH (N1) form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone).

-

Solubility: The pyridine nitrogen lowers logP compared to the indole analog, improving oral bioavailability.

Functionalization Workflow

To create a library of inhibitors (e.g., BRAF or JAK inhibitors), the core is functionalized at the C3 and C5 positions.

-

C3-Functionalization: Vilsmeier-Haack formylation or halogenation (NIS/NBS) allows introduction of "gatekeeper" interacting groups.

-